1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride
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Overview
Description
1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12;/h3-6,9H,2,7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJVLWDVDHZSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C2=CC=CC=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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